Cas no 1248129-50-1 (N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide)

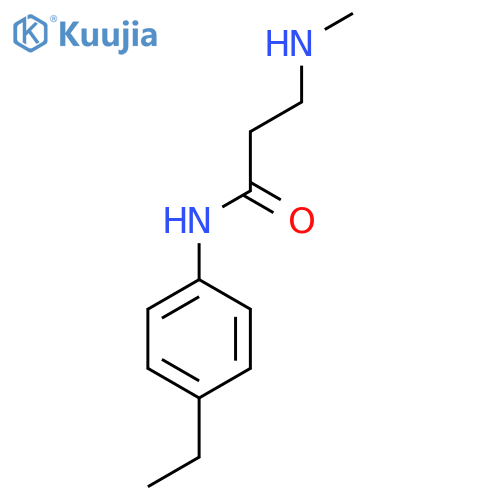

1248129-50-1 structure

商品名:N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide

CAS番号:1248129-50-1

MF:C12H18N2O

メガワット:206.284122943878

MDL:MFCD16086003

CID:4691131

N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide 化学的及び物理的性質

名前と識別子

-

- N~1~-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide

- N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide

- N-(4-ethylphenyl)-N~3~-methyl-beta-alaninamide

- BBL022506

- STL262621

- T3955

- N-(4-Ethylphenyl)-N3-methyl-beta-alaninamide

- propanamide, N-(4-ethylphenyl)-3-(methylamino)-

- N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide

-

- MDL: MFCD16086003

- インチ: 1S/C12H18N2O/c1-3-10-4-6-11(7-5-10)14-12(15)8-9-13-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)

- InChIKey: GVRSZHULEWPTLB-UHFFFAOYSA-N

- ほほえんだ: O=C(CCNC)NC1C=CC(=CC=1)CC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 186

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 41.1

N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB384262-500 mg |

N-(4-Ethylphenyl)-N3-methyl-beta-alaninamide |

1248129-50-1 | 500mg |

€272.40 | 2023-04-25 | ||

| TRC | N258005-500mg |

N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide |

1248129-50-1 | 500mg |

$ 450.00 | 2022-06-03 | ||

| TRC | N258005-250mg |

N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide |

1248129-50-1 | 250mg |

$ 275.00 | 2022-06-03 | ||

| TRC | N258005-1000mg |

N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide |

1248129-50-1 | 1g |

$ 720.00 | 2022-06-03 | ||

| A2B Chem LLC | AI16023-500mg |

N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide |

1248129-50-1 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| abcr | AB384262-500mg |

N-(4-Ethylphenyl)-N3-methyl-beta-alaninamide; . |

1248129-50-1 | 500mg |

€269.00 | 2025-02-16 | ||

| Ambeed | A769735-1g |

N1-(4-EThylphenyl)-n3-methyl-beta-alaninamide |

1248129-50-1 | 95% | 1g |

$413.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399853-500mg |

N-(4-ethylphenyl)-3-(methylamino)propanamide |

1248129-50-1 | 95% | 500mg |

¥2376.00 | 2024-08-09 |

N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1248129-50-1 (N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1248129-50-1)N~1~-(4-Ethylphenyl)-N~3~-methyl-beta-alaninamide

清らかである:99%

はかる:1g

価格 ($):372.0